Divinyl adipate (DVA) is a highly reactive, bifunctional vinyl ester of adipic acid, widely utilized as a premium acyl donor in enzymatic polymerizations and as a hydrolytically labile crosslinking agent. In procurement and material selection, DVA is prized for its ability to undergo irreversible transesterification under mild, lipase-catalyzed conditions, yielding well-defined aliphatic polyesters without the need for toxic metal catalysts or extreme temperatures [1]. Its six-carbon spacer provides an optimal balance of flexibility and hydrophilicity, making it a critical building block for biodegradable hydrogels, functionalized drug delivery carriers, and advanced macromers [2].
Substituting divinyl adipate with conventional dialkyl esters, such as dimethyl adipate (DMA), fundamentally alters processability and scale-up economics. While DMA is a cheaper in-class substitute, its transesterification is reversible and generates methanol, requiring complex continuous removal systems (e.g., Soxhlet extractors with molecular sieves) to drive the reaction forward, often still resulting in lower molecular weights [1]. Conversely, the vinyl leaving groups of DVA tautomerize immediately into acetaldehyde, rendering the reaction strictly irreversible and enabling rapid, high-yield polymerizations in simple one-pot setups [1]. Furthermore, substituting DVA with standard crosslinkers like ethylene glycol dimethacrylate (EGDMA) in hydrogel formulation eliminates the hydrolytic degradability required for resorbable biomedical applications [2].
In lipase-catalyzed syntheses of functional polyesters (e.g., poly(glycerol adipate)), the choice of acyl donor dictates the reaction equilibrium and final polymer chain length. Divinyl adipate acts as an irreversible monomer because its leaving group, vinyl alcohol, rapidly tautomerizes to volatile acetaldehyde. Head-to-head comparisons show that DVA achieves high molecular weights (Mn > 7,500 Da, and up to 21,000 Da with linear diols) in simple one-pot systems. In contrast, dimethyl adipate (DMA) generates methanol, keeping the reaction in equilibrium; even with complex Soxhlet extraction to remove methanol, DMA yields significantly lower molecular weights (Mn < 5,000 Da) and requires longer reaction times [1].
| Evidence Dimension | Polymerization driving force and achievable molecular weight (Mn) |
| Target Compound Data | DVA yields Mn > 7,500 Da (up to 21,000 Da) via irreversible tautomerization to acetaldehyde. |
| Comparator Or Baseline | Dimethyl adipate (DMA) yields Mn < 5,000 Da via reversible reaction requiring continuous methanol extraction. |
| Quantified Difference | >50% increase in molecular weight without the need for vacuum or molecular sieve byproduct removal. |
| Conditions | Lipase-catalyzed (e.g., CAL-B) polycondensation at 40-50°C. |
Procuring DVA eliminates the need for expensive and complex byproduct removal equipment during scale-up, drastically reducing batch times and improving batch-to-batch reproducibility.
When formulating porous scaffolds or hydrogels, the crosslinker determines the network's degradation profile. Divinyl adipate incorporates hydrolytically labile aliphatic ester bonds into the polymer backbone. Studies on PolyHIPE (polymerized high internal phase emulsion) materials demonstrate that DVA-crosslinked networks undergo gradual, controlled degradation in aqueous environments at 37°C, enabling the sustained release of entrapped compounds. Standard crosslinkers like ethylene glycol dimethacrylate (EGDMA) or divinylbenzene form stable carbon-carbon backbones that resist hydrolysis entirely, making them unsuitable for resorbable applications [1].
| Evidence Dimension | Network degradation in physiological conditions |
| Target Compound Data | DVA crosslinks hydrolyze gradually at 37°C, enabling multi-step sustained release and complete scaffold resorption. |
| Comparator Or Baseline | EGDMA crosslinks remain structurally intact with ~0% hydrolytic degradation under identical physiological conditions. |
| Quantified Difference | Transition from a permanent, non-degradable network (EGDMA) to a fully resorbable, hydrolytically active network (DVA). |
| Conditions | Aqueous environment at 37°C (physiological conditions). |
DVA is the mandatory choice for buyers formulating temporary tissue scaffolds, resorbable implants, or controlled-release matrices where the material must safely degrade in vivo.
The aliphatic chain length of the divinyl ester directly influences the thermal and hydrophilic properties of the resulting polymer. Divinyl adipate provides a 6-carbon spacer, which produces relatively hydrophilic, amorphous polyesters (e.g., poly(glycerol adipate)) that are highly suitable for water-compatible drug delivery systems. When compared to divinyl sebacate (a 10-carbon spacer analog), DVA-derived polymers exhibit lower crystallinity and higher water compatibility. Divinyl sebacate tends to produce more hydrophobic, semi-crystalline polymers that can limit solubility and alter the self-assembly behavior of amphiphilic nanoparticles in aqueous media [1].
| Evidence Dimension | Polymer crystallinity and aqueous compatibility |
| Target Compound Data | DVA (C6 spacer) yields amorphous, highly hydrophilic polyester backbones. |
| Comparator Or Baseline | Divinyl sebacate (C10 spacer) yields semi-crystalline, more hydrophobic polyester backbones. |
| Quantified Difference | Reduction of 4 methylene units per repeat unit, significantly lowering the glass transition/melting temperature and increasing aqueous solubility. |
| Conditions | Enzymatic polycondensation with polyols (e.g., glycerol or sorbitol). |
Selecting DVA over longer-chain analogs ensures the resulting polymer remains sufficiently hydrophilic and amorphous to function effectively as a micellar drug delivery carrier in aqueous environments.
Because DVA undergoes irreversible transesterification without generating inhibitory byproducts, it is the premier monomer for the enzymatic synthesis of poly(glycerol adipate) (PGA) and poly(sorbitol adipate). This allows industrial chemists to synthesize functional, pendant-hydroxyl-bearing polyesters in a single step using CAL-B lipase, entirely avoiding the toxic catalysts and complex protection/deprotection steps required by conventional polycondensation [1].
Leveraging its hydrolytically labile ester linkages, DVA is utilized as a degradable crosslinking agent in the fabrication of PolyHIPEs (polymerized high internal phase emulsions) and hydrogels. Unlike EGDMA-crosslinked materials, DVA-based scaffolds degrade predictably under physiological conditions, making them ideal for temporary cell-growth matrices and resorbable implants [2].
DVA is highly effective as a linking agent or comonomer in the preparation of thermoplastic block copolyesters. Its 6-carbon spacer provides the necessary amorphous, flexible segments when reacted with macrodiols (such as PHB-diol), enabling the precise tuning of thermal properties (Tg and Tm) for advanced biodegradable plastics and packaging materials [3].
Irritant